Pentamustine

Description

Structure

3D Structure

Properties

CAS No. |

73105-03-0 |

|---|---|

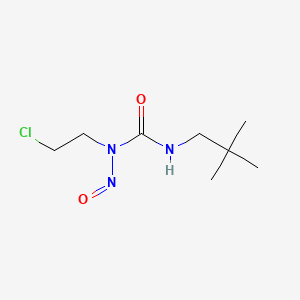

Molecular Formula |

C8H16ClN3O2 |

Molecular Weight |

221.68 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-(2,2-dimethylpropyl)-1-nitrosourea |

InChI |

InChI=1S/C8H16ClN3O2/c1-8(2,3)6-10-7(13)12(11-14)5-4-9/h4-6H2,1-3H3,(H,10,13) |

InChI Key |

UOAFGUOASVSLPK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CNC(=O)N(CCCl)N=O |

Canonical SMILES |

CC(C)(C)CNC(=O)N(CCCl)N=O |

Other CAS No. |

73105-03-0 |

Origin of Product |

United States |

Foundational & Exploratory

Pentamustine: A Deep Dive into its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamustine, a chemotherapeutic agent with a unique molecular structure, has demonstrated significant efficacy in the treatment of various hematological malignancies. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its dual-action properties as both an alkylating agent and a purine analog. We will delve into the key signaling pathways it modulates, present available quantitative data, and outline the experimental protocols used to elucidate its activity.

Core Mechanism of Action: A Dual Threat to Cancer Cells

This compound's efficacy stems from its bifunctional nature. It possesses a nitrogen mustard group, characteristic of alkylating agents, and a benzimidazole ring, which mimics a purine analog.[1][2][3] This structure allows it to attack cancer cells through multiple pathways, making it effective even in cases of resistance to conventional therapies.

DNA Alkylation and Cross-Linking

Like traditional alkylating agents, this compound forms covalent bonds with electron-rich regions of DNA, primarily at the N7 position of guanine.[4] This alkylation leads to the formation of both intrastrand and interstrand DNA cross-links (ICLs).[4][5] These ICLs are particularly cytotoxic as they physically block DNA replication and transcription, ultimately triggering cell death.

A key differentiator for this compound is the inefficiency with which cancer cells can repair the DNA damage it inflicts.[4] While cells have mechanisms to repair DNA cross-links, those induced by this compound appear to be more persistent, leading to a more robust and sustained anti-cancer effect.[4][5]

Signaling Pathway of this compound-Induced DNA Damage

Caption: this compound enters the cell and causes DNA alkylation, leading to the formation of DNA cross-links. This damage blocks DNA replication and transcription, activating the DNA Damage Response (DDR), which in turn leads to cell cycle arrest, apoptosis, and mitotic catastrophe.

Induction of Apoptosis and Mitotic Catastrophe

The extensive and persistent DNA damage caused by this compound triggers a robust DNA Damage Response (DDR).[4] This response involves a complex signaling network that ultimately leads to programmed cell death, or apoptosis. This compound has been shown to activate both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3]

A unique feature of this compound is its ability to induce cell death through non-apoptotic pathways, specifically mitotic catastrophe.[3][5] This is a form of cell death that occurs during mitosis and is often triggered by extensive DNA damage that cannot be repaired before the cell attempts to divide. The ability to induce mitotic catastrophe allows this compound to be effective even in cancer cells that have developed resistance to apoptosis.[1][5]

Cell Cycle Disruption

This compound disrupts the normal progression of the cell cycle, primarily causing arrest at the G1/S and G2 phases.[3][4] This arrest prevents damaged cells from entering the synthesis (S) phase or mitosis (M) phase, providing an opportunity for DNA repair. However, due to the persistent nature of this compound-induced damage, this arrest often culminates in apoptosis or mitotic catastrophe.

Quantitative Data Summary

While comprehensive quantitative data from a single source is limited, the following table summarizes key findings from various preclinical studies.

| Parameter | Cell Line(s) | Value/Observation | Reference |

| DNA Damage | A549, Plasma cells | Inefficient repair of Bendamustine-induced ICLs compared to Cisplatin or Melphalan. | [4] |

| Cell Cycle Arrest | Not specified | G1/S and G2 phase arrest. | [3][4] |

| Metabolism | In vivo | ~45% of the drug is recovered unmetabolized in urine. | [2] |

| Active Metabolites | In vivo | M3 (gamma-hydroxy bendamustine) and M4 (N-desmethyl-bendamustine) are active minor metabolites. | [5] |

Experimental Protocols

Detailed experimental protocols are often specific to the laboratory and study. However, the following provides an overview of the methodologies commonly employed to investigate the mechanism of action of this compound.

DNA Cross-Linking Assessment: The Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage, including cross-links, at the level of individual cells.

Workflow:

-

Cell Treatment: Cancer cell lines are incubated with varying concentrations of this compound for a defined period.

-

Cell Embedding: Treated cells are embedded in a low-melting-point agarose gel on a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Electrophoresis: The slides are placed in an electrophoresis chamber and subjected to an electric field. Damaged DNA, containing breaks and cross-links, migrates out of the nucleoid, forming a "comet tail." The extent of DNA damage is proportional to the length and intensity of the tail.

-

Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. Image analysis software is used to quantify the amount of DNA in the tail versus the head of the comet, providing a measure of DNA damage.

Experimental Workflow for Comet Assay

Caption: The comet assay workflow involves treating cells with this compound, embedding them in agarose, lysing the cells, performing electrophoresis to separate damaged DNA, and then visualizing and quantifying the extent of DNA damage.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment and Fixation: Cells are treated with this compound and then harvested and fixed, typically with ethanol, to permeabilize the cell membrane.

-

DNA Staining: The fixed cells are stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA in the cell.

-

Flow Cytometry Analysis: The stained cells are passed single-file through a laser beam in a flow cytometer. The instrument measures the fluorescence intensity of each cell.

-

Data Interpretation: A histogram of fluorescence intensity is generated. Cells in G1 phase will have a 2n amount of DNA, cells in G2/M will have a 4n amount, and cells in S phase will have an intermediate amount. The percentage of cells in each phase is calculated to determine the effect of this compound on cell cycle progression.

Conclusion

This compound's multifaceted mechanism of action, combining efficient DNA damage with the induction of multiple cell death pathways, positions it as a potent and valuable therapeutic agent. Its ability to overcome certain resistance mechanisms highlights the importance of its unique chemical structure. Further research into the specific molecular interactions and the development of detailed quantitative models will continue to refine our understanding and optimize the clinical application of this important anti-cancer drug.

References

- 1. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and mechanisms of action of bendamustine: rationales for combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Bendamustine Hydrochloride? [synapse.patsnap.com]

- 4. The Molecular Mechanism of Action of Bendamustine - UCL Discovery [discovery.ucl.ac.uk]

- 5. History and Characterization of Bendamustine [theoncologynurse.com]

An In-depth Technical Guide to the Synthesis and Characterization of Bendamustine (as a proxy for Pentamustine)

Disclaimer: The term "Pentamustine" does not correspond to a recognized compound in the current scientific literature. This guide will focus on Bendamustine, a structurally similar and well-documented bifunctional alkylating agent. The methodologies and principles described herein are directly applicable to the research and development of related nitrogen mustard compounds.

This technical whitepaper provides a comprehensive overview of the synthesis, characterization, and biological evaluation of Bendamustine. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Synthesis of Bendamustine Hydrochloride

Bendamustine is a nitrogen mustard derivative with a benzimidazole heterocyclic core.[1][2] Its synthesis involves a multi-step process, with several reported routes. A common approach starts from 2-fluoro-5-nitroaniline, proceeding through key intermediates to yield the final product.[3]

A representative synthetic scheme is outlined below. This process involves the initial formation of an amide, followed by a substitution reaction, cyclization, and subsequent functional group manipulations to install the bis(2-chloroethyl)amino moiety and hydrolyze the ester to the final carboxylic acid.

-

Step 1: Acylation of 2-chloro-5-nitroaniline. 2-chloro-5-nitroaniline is reacted with glutaric anhydride in toluene at elevated temperatures (e.g., 80°C) to yield an intermediate amide.[4]

-

Step 2: Substitution with methylamine. The resulting intermediate is treated with an aqueous solution of methylamine, leading to the substitution of the chloro group.[4]

-

Step 3: Cyclization and Esterification. The product from the previous step undergoes cyclization and esterification in the presence of an acid catalyst (e.g., sulfuric acid) and ethanol to form the benzimidazole ring and the ethyl ester.[4]

-

Step 4: Reduction of the nitro group. The nitro group is reduced to an amine, typically using a reducing agent like sodium dithionite or catalytic hydrogenation.

-

Step 5: Alkylation of the amino group. The amino group is alkylated with an agent like bromoethanol in a suitable buffer system (e.g., acetic acid/sodium acetate) at elevated temperatures (60-70°C).[3]

-

Step 6: Chlorination. The hydroxyl groups of the bis(2-hydroxyethyl)amino moiety are chlorinated using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.

-

Step 7: Hydrolysis and Salt Formation. The ethyl ester is hydrolyzed to the carboxylic acid, and the final product is isolated as the hydrochloride salt by treatment with hydrochloric acid.[3] The product can be purified by recrystallization from a mixture of water and acetone.[3]

Physicochemical Characterization

The characterization of the synthesized Bendamustine is crucial to confirm its identity, purity, and quality. Standard analytical techniques are employed for this purpose.

HPLC is a primary method for assessing the purity of Bendamustine and for quantifying it in various matrices.[5] Reverse-phase HPLC (RP-HPLC) is commonly used.

Experimental Protocol: RP-HPLC Analysis of Bendamustine

-

Column: A C18 column (e.g., ODS C-18, 4.6 mm i.d. x 250 mm, 5 µm particle size) is typically used.[6]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is used.[6][7] For example, a mobile phase consisting of methanol and water (50:50 v/v) can be employed.[6] An ion-pairing agent like sodium octane sulfonate may be added to the mobile phase to improve peak shape and retention.[8]

-

Detection: UV detection is performed at a wavelength where Bendamustine exhibits strong absorbance, such as 230 nm, 232 nm, or 233 nm.[6][7][8]

-

Internal Standard: An internal standard, such as Gemcitabine hydrochloride, can be used for accurate quantification.[6]

-

Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, to a known concentration.

| Parameter | Condition 1 | Condition 2 |

| Column | ODS C-18 (4.6 mm x 250 mm, 5 µm)[6] | Inertsil ODS-2 (4.6 mm x 150 mm, 5 µm)[7] |

| Mobile Phase | Methanol : Water (50:50 v/v)[6] | Trifluoroacetic acid : Acetonitrile (68:32 v/v)[7] |

| Flow Rate | 1.0 mL/min[6] | 1.5 mL/min[7] |

| Detection (UV) | 232 nm[6] | 230 nm[7] |

| Retention Time | ~11.7-12.5 min[6] | Not specified |

| LOD | 0.0422 µg/mL[6] | 2.9 µg/mL[7] |

| LOQ | 0.1279 µg/mL[6] | 8.75 µg/mL[7] |

Table 1: Example HPLC Conditions for Bendamustine Analysis

NMR spectroscopy is used to elucidate the molecular structure of Bendamustine by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[9][10] The chemical shifts, integration, and coupling patterns of the signals in the NMR spectrum are used to confirm the expected structure.

Mass spectrometry is employed to determine the molecular weight of Bendamustine and to confirm its elemental composition. Electrospray ionization (ESI) is a common technique used for this purpose. The observed mass-to-charge ratio (m/z) of the molecular ion should correspond to the calculated molecular weight of the compound.[11]

Biological Activity and Mechanism of Action

Bendamustine is a bifunctional molecule with both alkylating and purine analog properties.[1][2] However, its primary mechanism of action is considered to be that of an alkylating agent.[2]

The nitrogen mustard moiety of Bendamustine is highly electrophilic and reacts with nucleophilic sites on DNA. This leads to the formation of covalent bonds with DNA bases, resulting in intra-strand and inter-strand cross-links.[7] These cross-links disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[12] The benzimidazole ring may also contribute to its activity, potentially acting as a purine analog.[2]

The extensive DNA damage caused by Bendamustine activates the DNA Damage Response (DDR) pathways.[13] This involves the activation of sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate downstream checkpoint kinases Chk1 and Chk2.[14] This signaling cascade leads to cell cycle arrest, providing time for DNA repair. If the damage is too severe, the p53 tumor suppressor pathway is activated, leading to apoptosis.[13] Bendamustine has been shown to induce a more durable DNA damage response compared to other alkylating agents, which may contribute to its clinical efficacy.[13]

The cytotoxic (cell-killing) activity of Bendamustine is evaluated in vitro using various cancer cell lines. Assays such as the MTT assay or SRB assay are commonly used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).[15]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of Bendamustine (or the test compound) and incubated for a specific period (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[15][16]

-

Solubilization: A solubilization solution (e.g., acidified isopropanol or DMSO) is added to dissolve the formazan crystals.[16]

-

Absorbance Measurement: The absorbance of the solution is measured using a plate reader at a wavelength of approximately 570 nm.[16]

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. A dose-response curve is generated by plotting cell viability against the logarithm of the compound concentration, and the IC50 value is determined from this curve.[15]

| Cell Line | IC50 (µM) | Exposure Time (h) |

| HeLa | ~50 (low dose arrest) | 48[17] |

| HeLa | ~200 (high dose arrest) | 48[17] |

| Various Lymphoid Lines | Synergistic effects observed | Not specified |

Table 2: Example Cytotoxicity Data for Bendamustine (Note: Specific IC50 values can vary significantly between cell lines and experimental conditions. The values for HeLa cells represent concentrations causing different cell cycle effects rather than standard IC50 values.)

Conclusion

This guide has provided a detailed overview of the synthesis, characterization, and biological activity of Bendamustine. The experimental protocols and data presented serve as a valuable resource for researchers working on the development of Bendamustine analogs or other novel alkylating agents. The methodologies for chemical synthesis, purification, structural elucidation, and biological evaluation are fundamental to the process of anticancer drug discovery and development.

References

- 1. medkoo.com [medkoo.com]

- 2. Metabolism and mechanisms of action of bendamustine: rationales for combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US8987469B2 - Process for the preparation of bendamustine - Google Patents [patents.google.com]

- 4. Method for synthesizing bendamustine hydrochloride intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 5. HPLC Analysis of Bendamustine and Related Impurities | SIELC Technologies [sielc.com]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 7. medwinpublishers.com [medwinpublishers.com]

- 8. Novel Validated RP-HPLC Method for Bendamustine Hydrochloride Based on Ion-pair Chromatography: Application in Determining Infusion Stability and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Dose dependent effects on cell cycle checkpoints and DNA repair by bendamustine - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentamustine: A Technical Guide for Drug Development Professionals

Disclaimer: Information on Pentamustine in publicly accessible scientific literature is limited. This guide has been compiled based on its known chemical structure and by drawing inferences from structurally related compounds, particularly those in the chloroethylnitrosourea class of alkylating agents. The experimental protocols and some properties are presented as predictive models based on established chemical and pharmacological principles.

Introduction

This compound is a nitrosourea-containing compound with a chemical structure suggesting its classification as an alkylating agent. Compounds of this class are of significant interest in oncology due to their ability to induce cytotoxicity through the alkylation of DNA. This document provides a technical overview of the known and predicted properties of this compound, its likely mechanism of action, and hypothetical protocols for its synthesis and study.

Chemical Structure and Physicochemical Properties

The fundamental chemical identity of this compound is established through its structural formula and chemical identifiers.

Chemical Structure

Molecular Formula: C8H16ClN3O2[1]

Molecular Weight: 221.68 g/mol [1]

SMILES: CC(C)(C)CNC(=O)N(CCCl)N=O[1]

InChI: InChI=1S/C8H16ClN3O2/c1-8(2,3)6-10-7(13)12(11-14)5-4-9/h4-6H2,1-3H3,(H,10,13)[1]

Chemical Name: 1-(2-chloroethyl)-1-nitroso-3-(2,2-dimethylpropyl)urea

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its chemical structure and are intended to guide initial experimental design.

| Property | Predicted Value | Notes |

| LogP | 1.95 | Indicates moderate lipophilicity, suggesting potential for cell membrane permeability. |

| Topological Polar Surface Area (TPSA) | 58.9 Ų | Suggests good oral bioavailability potential. |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Aqueous Solubility | Low to moderate | Typical for nitrosoureas; may require specific formulation for administration. |

| Chemical Stability | Unstable in aqueous solution | The nitrosourea moiety is susceptible to decomposition, a key feature for its mode of action. |

Synthesis of this compound

A plausible synthetic route for this compound can be proposed based on established methods for the synthesis of other nitrosourea compounds. This generally involves the reaction of an isocyanate with an amine to form a urea intermediate, followed by nitrosation.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below:

-

Urea Formation: Reaction of 2,2-dimethylpropylamine (neopentylamine) with 2-chloroethyl isocyanate to form the urea intermediate, 1-(2-chloroethyl)-3-(2,2-dimethylpropyl)urea.

-

Nitrosation: Introduction of the nitroso group at the N1 position of the urea intermediate using a nitrosating agent such as sodium nitrite in an acidic medium.

Hypothetical Experimental Protocol for Synthesis

Step 1: Synthesis of 1-(2-chloroethyl)-3-(2,2-dimethylpropyl)urea

-

To a stirred solution of 2,2-dimethylpropylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add 2-chloroethyl isocyanate (1.05 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction for the disappearance of starting materials by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the urea intermediate.

Step 2: Synthesis of this compound (1-(2-chloroethyl)-1-nitroso-3-(2,2-dimethylpropyl)urea)

-

Dissolve the urea intermediate from Step 1 in a mixture of formic acid and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 2-4 hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Mechanism of Action

The biological activity of this compound is predicted to be that of a DNA alkylating agent, a mechanism shared by other chloroethylnitrosoureas.

General Mechanism of Action

-

Decomposition: In the physiological environment, this compound is expected to decompose, releasing a 2-chloroethyldiazonium ion and an isocyanate moiety.

-

DNA Alkylation: The highly reactive 2-chloroethyldiazonium ion is the primary alkylating species. It attacks nucleophilic sites on DNA bases, most commonly the O6 position of guanine.

-

DNA Cross-linking: The initial alkylation can be followed by an intramolecular rearrangement that leads to the formation of interstrand cross-links in the DNA.

-

Cytotoxicity: These DNA lesions, particularly the interstrand cross-links, are difficult for cellular repair mechanisms to resolve. They block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathways in Response to DNA Damage

The DNA damage induced by this compound would likely trigger a cascade of cellular signaling events characteristic of the DNA damage response (DDR).

References

An In-depth Technical Guide to the In Vitro Cytotoxicity of Bendamustine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Pentamustine" did not yield relevant results. The following guide focuses on Bendamustine , a structurally related and well-documented cytotoxic agent, which is presumed to be the compound of interest.

Bendamustine is an alkylating agent with a unique purine analog-like structure, distinguishing it from other drugs in its class.[1] Its mechanism of action involves inducing extensive and durable DNA damage, which triggers cellular stress responses leading to cell cycle arrest, mitotic catastrophe, and apoptosis.[1] This guide provides a comprehensive overview of the in vitro cytotoxic effects of Bendamustine, detailing its impact on various cancer cell lines, the experimental protocols used for its evaluation, and the key signaling pathways involved in its activity.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The cytotoxic activity of Bendamustine has been evaluated across a range of human hematologic and solid tumor cell lines. The IC50 values, representing the drug concentration required to inhibit cell growth by 50%, are summarized below.

Table 1: IC50 Values of Bendamustine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM)¹ | IC50 Value (µg/mL)² |

|---|---|---|---|

| Leukemia (Lymphoid) | |||

| SKW-3 | T-cell Leukemia | 16 | - |

| BV-173 | B-cell Leukemia | 21 | - |

| REH | Non-T/Non-B ALL | 30 | - |

| Nalm-6 | B-cell Precursor Leukemia | 41 | - |

| RS4;11 | B-cell Precursor Leukemia | >100 | - |

| Leukemia (Myeloid) | |||

| HL-60 | Promyelocytic Leukemia | 89 | - |

| K-562 | Chronic Myeloid Leukemia | >200 | - |

| U-937 | Histiocytic Lymphoma | >200 | - |

| Multiple Myeloma | |||

| NCI-H929 | Multiple Myeloma | - | 35-65[2] |

| OPM-2 | Multiple Myeloma | - | 35-65[2] |

| RPMI-8226 | Multiple Myeloma | - | 35-65[2] |

| U266 | Multiple Myeloma | - | 35-65[2] |

| Breast Carcinoma | |||

| MDA-MB-231 | Breast Adenocarcinoma | >200 | - |

| MDA-MB-435S | Melanoma (formerly Breast) | >200 | - |

| BT-20 | Breast Carcinoma | >200 | - |

| MCF-7 | Breast Adenocarcinoma | >200 | - |

| T-47-D | Breast Ductal Carcinoma | >200 | - |

¹ Data sourced from a study using the MTT assay after a 96-hour incubation period.[3] ² Data represents the range required to induce apoptosis after a 48-hour incubation period, as measured by Annexin V/PI staining.[2] Note: 1 µg/mL of Bendamustine HCl is approximately 2.5 µM.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. The following protocols are based on methods used to evaluate Bendamustine's effects in vitro.[2][4][5]

Cell Lines and Culture Conditions

-

Cell Lines: Myeloma cell lines such as NCI-H929, OPM-2, RPMI-8226, and U266 are commonly used.[2]

-

Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cell Viability Assay (MTS/MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cells in triplicate in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Expose the cells to a serial dilution of Bendamustine (e.g., ranging from 1 to 200 µM) for specified time points (e.g., 24, 48, 72, or 96 hours).[5]

-

Reagent Addition: Add MTS (or MTT) reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96 AQueous One Solution).[5]

-

Incubation: Incubate the plates for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells.

-

Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).[5]

-

Analysis: Normalize the absorbance values to untreated control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value using non-linear regression.[6]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with various concentrations of Bendamustine for a specified duration (e.g., 48 hours).[2]

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[2]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment: Incubate cells with Bendamustine (e.g., 1-100 µg/ml) for 48 hours.[4]

-

Cell Harvesting & Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Wash the fixed cells to remove ethanol and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[4]

Protein Analysis (Western Blot)

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Lyse Bendamustine-treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies specific for target proteins (e.g., P-ATM, P-Chk2, Cdc25A, P-p53, p21) overnight at 4°C.[2][4]

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Visualizations

Bendamustine's cytotoxicity is mediated by the activation of complex signaling networks in response to DNA damage.

Bendamustine-Induced G2/M Cell Cycle Arrest

Bendamustine causes DNA damage, which primarily activates the ATM-Chk2 signaling cascade.[2] This leads to the degradation of the Cdc25A phosphatase, preventing the activation of the Cdc2/Cyclin B complex (also known as MPF) and resulting in cell cycle arrest at the G2/M transition.[2][4] Concurrently, ATM-mediated phosphorylation of p53 leads to the upregulation of p21, which further inhibits the Cdc2/Cyclin B complex.[4]

Bendamustine-Induced Apoptosis

The DNA damage inflicted by Bendamustine also initiates a p53-dependent apoptotic pathway.[1] Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family (e.g., Bax), leading to mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c, which forms the apoptosome with Apaf-1 and pro-caspase-9, leading to the activation of executioner caspase-3 and subsequent apoptosis.[7][8] Studies on Bendamustine confirm the cleavage of caspase-3 as a key event in its induction of apoptosis.[2]

General Experimental Workflow

The in vitro evaluation of a cytotoxic compound like Bendamustine follows a logical progression from determining potency to elucidating the mechanism of cell death.

References

- 1. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Bendamustine: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bendamustine is a unique chemotherapeutic agent with a dual mechanism of action, exhibiting properties of both an alkylating agent and a purine analog.[1] This technical guide provides an in-depth overview of the current understanding of bendamustine's molecular targets and the methodologies employed for their identification and validation. While DNA is established as the primary molecular target, this document also explores proteomic approaches to identify cellular proteins affected by bendamustine and discusses advanced techniques for elucidating direct protein-drug interactions. Detailed experimental protocols for key validation assays are provided, alongside visualizations of the core signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction to Bendamustine

Originally synthesized in the 1960s, bendamustine (4-{5-[Bis(2-chloroethyl)amino]-1-methyl-2-benzimidazolyl}butanoic acid) possesses a distinctive chemical structure, featuring a nitrogen mustard group, a benzimidazole ring, and a butyric acid side chain. This structure confers a unique pattern of cytotoxicity compared to conventional alkylating agents.[1] Bendamustine is approved for the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL).[1] Its mechanism of action involves the induction of extensive and durable DNA damage, leading to cell cycle arrest, apoptosis, and mitotic catastrophe.[1]

Target Identification: Unraveling the Molecular Interactions of Bendamustine

The primary molecular target of bendamustine is DNA. However, a comprehensive understanding of its mechanism requires the identification of all its molecular interactions within the cell.

Primary Target: DNA

Bendamustine functions as a bifunctional alkylating agent, creating intra-strand and inter-strand cross-links in DNA. This damage obstructs DNA replication and transcription, ultimately triggering cell death pathways. Studies utilizing Surface-Enhanced Raman Spectroscopy (SERS) have provided insights into the binding mode of bendamustine with DNA, suggesting a groove binding interaction with the N7 atom of guanine bases being a primary binding site.

Proteomic Approaches for Secondary and Off-Target Identification

While DNA is the main target, bendamustine's broader cellular effects can be investigated through proteomics to identify proteins whose expression or stability is altered upon drug treatment.

A study on multiple myeloma (MM) RPMI8226 cells treated with bendamustine employed two-dimensional differential in-gel electrophoresis (2D-DIGE) to identify differentially expressed proteins. This approach revealed 30 proteins with altered expression, including 15 up-regulated and 15 down-regulated proteins. Among these, Protein Disulfide Isomerase A3 (PDIA3) and Cytokine-Induced Apoptosis Inhibitor 1 (CPIN1) were identified as potential molecular targets for intervention in MM.[2]

Table 1: Differentially Expressed Proteins in RPMI8226 Cells Treated with Bendamustine [2]

| Protein Category | Identified Proteins (Examples) | Change in Expression |

| Up-regulated | Protein Disulfide Isomerase A3 (PDIA3) | Increased |

| Down-regulated | Cytokine-Induced Apoptosis Inhibitor 1 (CPIN1) | Decreased |

Note: This table is a summary based on the findings of the study and does not represent an exhaustive list.

Advanced Techniques for Direct Target Identification

To definitively identify direct protein targets of bendamustine, advanced proteomic techniques can be employed. While specific studies applying these methods to bendamustine are not yet prevalent in the literature, their principles are outlined here as a guide for future research.

-

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence and absence of a drug. Direct binding of a drug to a protein can alter its stability, which can be detected by quantifying the amount of soluble protein at different temperatures.[3] Coupling CETSA with mass spectrometry (thermal proteome profiling) allows for the unbiased, proteome-wide identification of drug targets.[4][5]

-

Affinity-Based Protein Profiling (AfBPP): This technique utilizes a modified version of the drug molecule that is tagged with a reporter (e.g., biotin). The tagged drug is introduced to a cellular lysate or intact cells, and the protein-drug complexes are then captured and identified using mass spectrometry.

Target Validation: Confirming the Biological Relevance of Bendamustine's Interactions

Once potential targets are identified, their biological relevance must be validated. For bendamustine, this involves confirming its effects on established downstream pathways.

DNA Damage Response (DDR) Pathway Activation

Bendamustine-induced DNA damage triggers a robust activation of the DDR pathway. A key signaling cascade initiated is the ATM-Chk2 pathway.[6][7]

-

Ataxia Telangiectasia Mutated (ATM): A primary sensor of DNA double-strand breaks, ATM is activated via autophosphorylation.

-

Checkpoint Kinase 2 (Chk2): Activated ATM phosphorylates and activates Chk2.

-

Cell Division Cycle 25A (Cdc25A): Activated Chk2 leads to the degradation of the Cdc25A phosphatase, which is crucial for cell cycle progression.

-

p53 and p21: Bendamustine also induces the phosphorylation and activation of p53, a tumor suppressor protein. Activated p53 upregulates the expression of p21, a cyclin-dependent kinase inhibitor that contributes to cell cycle arrest.[6][7]

Induction of Apoptosis

Bendamustine is a potent inducer of apoptosis in various cancer cell lines. This can be validated by detecting markers of programmed cell death.

Table 2: In Vitro Cytotoxicity of Bendamustine in Various Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| NCI-H929, OPM-2, RPMI-8226, U266 | Multiple Myeloma | 35-65 µg/ml | [6][7] |

| RPMI8226 | Multiple Myeloma | 87.6 µg/ml (48h), 56.2 µg/ml (72h) | [2] |

| CLL cells (untreated) | Chronic Lymphocytic Leukemia | 7.3 µg/ml | [8] |

| CLL cells (pretreated) | Chronic Lymphocytic Leukemia | 4.4 µg/ml | [8] |

Cell Cycle Arrest

Bendamustine causes cell cycle arrest, primarily at the G2/M and S phases, depending on the drug concentration. This effect prevents cells with damaged DNA from proceeding through mitosis.

Experimental Protocols

Western Blot Analysis for DDR Protein Activation

This protocol details the detection of key proteins in the DNA damage response pathway.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-Chk2, anti-p53, anti-p21)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Lysis: Treat cells with bendamustine at desired concentrations and time points. Wash cells with cold PBS and lyse with ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin).[9]

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells with bendamustine for the desired duration.

-

Cell Harvesting and Washing: Harvest cells and wash twice with cold PBS.

-

Staining: Resuspend cells in 1X binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.[10][11]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[10][11]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

-

70% ethanol (ice-cold)

-

Propidium iodide (PI)/RNase staining buffer

-

Flow cytometer

Procedure:

-

Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[10][12]

-

Staining: Wash the fixed cells with PBS and resuspend in PI/RNase staining buffer. Incubate for 30 minutes at 37°C in the dark.[10]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[10][13]

Visualizations

Signaling Pathways

Caption: Bendamustine-induced DNA Damage Response Pathway.

Experimental Workflows

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Caption: General Workflow for Cellular Thermal Shift Assay (CETSA).

Conclusion

Bendamustine's efficacy as a chemotherapeutic agent is rooted in its ability to induce extensive DNA damage, leading to the activation of the DNA damage response pathway, cell cycle arrest, and apoptosis. While DNA is its primary target, proteomic studies have begun to shed light on the broader cellular changes induced by bendamustine, identifying potential secondary targets and downstream effectors. The application of advanced techniques such as Cellular Thermal Shift Assay and affinity-based proteomics holds the promise of a more complete understanding of bendamustine's direct protein interactions. The experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers to further investigate the intricate molecular mechanisms of bendamustine and to facilitate the development of novel therapeutic strategies.

References

- 1. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jbuon.com [jbuon.com]

- 3. Cellular thermal shift assay: an approach to identify and assess protein target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. huber.embl.de [huber.embl.de]

- 5. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays [elifesciences.org]

- 6. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro evaluation of bendamustine induced apoptosis in B-chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. vet.cornell.edu [vet.cornell.edu]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

Pentamustine: A Technical Whitepaper on its Predicted Pharmacokinetics and Pharmacodynamics

Disclaimer: Publicly available scientific literature and databases lack specific quantitative pharmacokinetic and pharmacodynamic data for the compound known as Pentamustine (also referred to as Neptamustine). Structurally identified as N-(2-CHLOROETHYL)-N'-(2,2-DIMETHYLPROPYL)-N-NITROSOUREA, this compound is classified as a nitrosourea antineoplastic alkylating agent.

This document, therefore, provides a comprehensive overview of the predicted pharmacokinetic and pharmacodynamic properties of this compound based on the well-established characteristics of the nitrosourea class of chemotherapy drugs. The experimental protocols and signaling pathways described are representative of those used to evaluate and understand nitrosourea compounds.

Introduction to this compound and the Nitrosourea Class

This compound belongs to the nitrosourea class of alkylating agents, which have been a cornerstone of cancer chemotherapy for decades.[1][2] These compounds are characterized by a nitroso group and a urea moiety, and they exert their cytotoxic effects primarily through the alkylation of DNA. This leads to the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately triggering cell death.[3] Due to their lipophilic nature, many nitrosoureas, and likely this compound, can cross the blood-brain barrier, making them effective against brain tumors.[4]

Predicted Pharmacokinetics of this compound

The pharmacokinetic profile of nitrosoureas is largely dictated by their chemical instability at physiological pH and their high reactivity.[1][5][6]

General Characteristics:

-

Absorption: Oral absorption of nitrosoureas is generally rapid.[6]

-

Distribution: Nitrosoureas are typically lipophilic, leading to widespread tissue distribution, including significant penetration into the central nervous system (CNS).[4][6] They are known to bind to lipoproteins in the plasma.[6]

-

Metabolism: These compounds undergo spontaneous chemical decomposition under physiological conditions.[1][5] Additionally, they can be metabolized by hepatic microsomal enzymes to form active and inactive metabolites.[5]

-

Excretion: The excretion of metabolites primarily occurs through the kidneys.[6]

Table 1: Representative Pharmacokinetic Parameters for the Nitrosourea Class

| Parameter | Typical Value Range | Notes |

| Plasma Half-life (t½) | Short (minutes) | Refers to the parent compound, which rapidly decomposes.[1][6] |

| Metabolite Half-life | Variable (hours) | Active metabolites may have longer half-lives, contributing to prolonged biological effects. |

| Volume of Distribution (Vd) | High | Indicative of extensive tissue distribution due to lipophilicity. |

| Clearance (CL) | High | Reflects rapid chemical degradation and metabolic clearance. |

| Bioavailability (Oral) | Variable | Depends on the specific nitrosourea compound. |

Note: These are generalized values for the nitrosourea class. Specific values for this compound are not available.

Predicted Pharmacodynamics and Mechanism of Action

The primary pharmacodynamic effect of this compound, as a nitrosourea, is cytotoxicity against rapidly proliferating cells. This is achieved through the covalent modification of DNA.

Mechanism of Action:

-

Decomposition: this compound is predicted to spontaneously decompose to form a chloroethyldiazonium hydroxide and an isocyanate.[5]

-

Alkylation: The chloroethyldiazonium ion is a reactive electrophile that alkylates nucleophilic sites on DNA bases, primarily the O⁶- and N⁷-positions of guanine.[3][7]

-

Cross-linking: The initial O⁶-chloroethylguanine adduct can undergo an intramolecular rearrangement to form an unstable intermediate that subsequently reacts with the N³-position of cytosine on the complementary DNA strand. This results in the formation of a cytotoxic interstrand cross-link (ICL).[3]

-

Cellular Consequences: These ICLs prevent the separation of DNA strands, thereby blocking DNA replication and transcription. This leads to cell cycle arrest, typically in the G2/M phase, and the induction of apoptosis.[3][8]

Signaling Pathways:

The DNA damage induced by nitrosoureas triggers a complex cellular response involving multiple signaling pathways.

References

- 1. karger.com [karger.com]

- 2. Pharmacokinetics of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. picmonic.com [picmonic.com]

- 5. [Cancer chemotherapy with special reference to pharmacokinetics of nitrosoureas] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Clinical pharmacokinetics of nitrosoureas] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 8. In vitro pharmacokinetics and pharmacodynamics of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) - PubMed [pubmed.ncbi.nlm.nih.gov]

Screening for Biological Activity: A Technical Guide to Pentostatin and Bendamustine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide details the biological activity screening of two potent anti-neoplastic agents: Pentostatin and Bendamustine. It is important to note that the term "Pentamustine" does not correspond to a recognized compound in widespread scientific literature; it is presumed to be a conflation of Pentostatin and Bendamustine. Both drugs are established chemotherapeutic agents with distinct mechanisms of action. This guide will provide a comprehensive overview of their biological activities, mechanisms of action, and the experimental protocols essential for their preclinical evaluation.

Pentostatin, also known as 2'-deoxycoformycin, is a purine analog that functions as a potent inhibitor of adenosine deaminase (ADA).[1][2] This inhibition leads to the accumulation of deoxyadenosine triphosphate (dATP), which is toxic to lymphocytes, making it an effective treatment for certain leukemias and lymphomas.[3][4] Bendamustine is a bifunctional mechlorethamine derivative with both alkylating and purine analog properties.[5][6] It is used in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[6][7] Its unique structure contributes to a distinct pattern of cytotoxicity compared to conventional alkylating agents.[5]

This guide will provide detailed methodologies for key in vitro assays used to characterize the biological activity of these compounds, present quantitative data in a structured format, and illustrate relevant cellular pathways and experimental workflows using diagrams.

Biological Activity and Mechanism of Action

Pentostatin

Pentostatin is a purine analog that mimics the nucleoside adenosine.[2] Its primary mechanism of action is the potent and irreversible inhibition of the enzyme adenosine deaminase (ADA).[3][8] ADA is crucial for purine metabolism, catalyzing the deamination of adenosine and deoxyadenosine.[3] Inhibition of ADA leads to an intracellular accumulation of deoxyadenosine and its phosphorylated metabolite, deoxyadenosine triphosphate (dATP).[8]

The accumulation of dATP has several cytotoxic effects, particularly in lymphocytes which have high levels of deoxycytidine kinase and low levels of 5'-nucleotidase, leading to efficient phosphorylation of deoxyadenosine and trapping of dATP.[8] The key downstream effects of dATP accumulation include:

-

Inhibition of Ribonucleotide Reductase: High levels of dATP inhibit ribonucleotide reductase, an enzyme essential for the synthesis of deoxyribonucleotides, thereby halting DNA synthesis and repair.[3]

-

Induction of Apoptosis: The accumulation of dATP can trigger programmed cell death (apoptosis) through the activation of caspase cascades.[3]

-

Induction of DNA Strand Breaks: Elevated dATP levels can lead to an imbalance in the deoxynucleotide pool, resulting in DNA strand breaks.[9]

Recent studies have also suggested that Pentostatin can act as an immunotherapeutic agent by indirectly triggering Toll-like receptor 3 (TLR3), leading to the production of type I interferons and enhanced immune cell infiltration in tumors.[9]

Bendamustine

Bendamustine is a unique chemotherapeutic agent with a hybrid structure, possessing an alkylating nitrogen mustard group and a benzimidazole ring that acts as a purine analog.[5][10] This dual functionality contributes to its distinct anticancer properties.[10][11]

The primary mechanism of action of Bendamustine involves the alkylation of DNA, leading to the formation of intra-strand and inter-strand cross-links.[11][12] This DNA damage triggers several cellular responses:

-

DNA Damage Response (DDR): The DNA cross-links activate DNA damage signaling pathways.[12] Unlike other alkylating agents, Bendamustine-induced DNA damage appears to be repaired less efficiently by the cell.[12]

-

Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell undergoes apoptosis. Bendamustine can induce cell death through both apoptotic and non-apoptotic pathways.[5]

-

Cell Cycle Arrest: Bendamustine can cause cell cycle arrest, particularly at the G2/M phase, preventing cells with damaged DNA from proceeding through mitosis.[13]

-

Mitotic Catastrophe: The disruption of mitotic checkpoints by Bendamustine can lead to mitotic catastrophe, a form of cell death that occurs during mitosis.[10][11]

The benzimidazole ring is thought to contribute to the unique activity of Bendamustine, potentially by acting as a purine antimetabolite, although its primary mode of action is considered to be as an alkylating agent.[10]

Quantitative Data Presentation

The cytotoxic activity of Pentostatin and Bendamustine is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. These values are highly dependent on the cell line and the assay conditions.

Table 1: Reported IC50 Values for Bendamustine in Various Hematological Malignancy Cell Lines

| Cell Line Subtype | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Adult T-cell Leukemia (ATL) | Su9 | ~30 | [14] |

| Adult T-cell Leukemia (ATL) | S1T | ~40 | [14] |

| Adult T-cell Leukemia (ATL) | MT2 | ~50 | [14] |

| Adult T-cell Leukemia (ATL) | ATN-1 | ~60 | [14] |

| Mantle Cell Lymphoma (MCL) | - | 21.1 ± 16.2 (mean) | [14] |

| Diffuse Large B-cell Lymphoma (DLBCL) / Burkitt Lymphoma (BL) | - | 47.5 ± 26.8 (mean) | [14] |

| Multiple Myeloma (MM) | - | 44.8 ± 22.5 (mean) | [14] |

| Acute Monocytic Leukemia | THP-1 | Not specified |[15] |

Note: IC50 values for Pentostatin in vitro are less commonly reported as its primary mechanism involves systemic effects on lymphocyte populations. Its in vitro toxicity to tumor cells has been reported to be low even at high concentrations.[9]

Experimental Protocols

The following are detailed protocols for key experiments used in the biological activity screening of Pentostatin and Bendamustine.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of living cells.[16]

Materials:

-

Cancer cell lines (e.g., from Table 1)

-

Complete cell culture medium

-

Pentostatin or Bendamustine

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Pentostatin or Bendamustine for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[17]

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[19] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[18][19]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Induce apoptosis in cells by treating with Pentostatin or Bendamustine. Harvest both adherent and floating cells.

-

Cell Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Cell Cycle Analysis

This assay uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[21]

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[21] Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, and cells in S phase have an intermediate amount of DNA.[22]

Materials:

-

Treated and untreated cells

-

Cold 70% ethanol

-

PBS

-

PI staining solution (containing RNase A to prevent staining of RNA)[23]

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells and wash them with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate for at least 2 hours at 4°C.[23]

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.[24]

-

Analysis: Analyze the cells by flow cytometry. A histogram of fluorescence intensity will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[22]

Western Blotting for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample and can be used to monitor the activation of apoptotic pathways.[25]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest. Key markers of apoptosis include the cleavage of caspases (e.g., caspase-3) and their substrates (e.g., PARP).[26]

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer

-

Protein assay reagents

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in a suitable lysis buffer and determine the protein concentration.[26]

-

Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[26]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

-

Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.[26]

-

Analysis: Analyze the bands to determine changes in the expression and cleavage of apoptotic proteins. An increase in the cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow for the biological activity screening of Pentostatin and Bendamustine.

References

- 1. Pentostatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pentostatin - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Pentostatin? [synapse.patsnap.com]

- 4. minicule.com [minicule.com]

- 5. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bendamustine: A review of pharmacology, clinical use and immunological effects (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bendamustine - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Epitranscriptomics modifier pentostatin indirectly triggers Toll-like receptor 3 and can enhance immune infiltration in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Bendamustine Hydrochloride? [synapse.patsnap.com]

- 11. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Molecular Mechanism of Action of Bendamustine - UCL Discovery [discovery.ucl.ac.uk]

- 13. Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TR [thermofisher.com]

- 21. Flow cytometry with PI staining | Abcam [abcam.com]

- 22. nanocellect.com [nanocellect.com]

- 23. cancer.wisc.edu [cancer.wisc.edu]

- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and History of Bendamustine

A Note on the Topic: Initial searches for "Pentamustine" did not yield any relevant results for a chemotherapeutic agent. It is highly likely that the intended topic was "Bendamustine," a well-established and structurally unique alkylating agent used in the treatment of various cancers. This guide will, therefore, focus on the discovery and history of Bendamustine.

This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, synthesis, and clinical development of bendamustine for researchers, scientists, and drug development professionals.

Discovery and History

Bendamustine was first synthesized in 1963 by Ozegowski and Krebs at the Institute for Microbiology and Experimental Therapy in Jena, in what was then the German Democratic Republic (East Germany). The rationale behind its design was to create a hybrid molecule that combined the properties of an alkylating agent and an antimetabolite, with the goal of improving efficacy and reducing toxicity compared to existing therapies. Specifically, bendamustine's structure incorporates a nitrogen mustard group, characteristic of alkylating agents, and a benzimidazole ring, which has some resemblance to purine analogs.

Despite its early synthesis, bendamustine remained largely confined to East Germany for several decades, where it was used to treat chronic lymphocytic leukemia (CLL), Hodgkin's disease, non-Hodgkin's lymphoma (NHL), multiple myeloma, and lung cancer. Following the reunification of Germany in 1990, interest in bendamustine was renewed in the West. It gained marketing approval in Germany and was subsequently developed for use in the United States, receiving its first approval from the Food and Drug Administration (FDA) in 2008 for the treatment of chronic lymphocytic leukemia. Later that year, it was also approved for indolent B-cell non-Hodgkin's lymphoma that has progressed during or within six months of treatment with rituximab or a rituximab-containing regimen.

Chemical Synthesis and Structure

Bendamustine hydrochloride is chemically known as 4-{5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid hydrochloride. Its unique structure, featuring a bifunctional mechlorethamine derivative attached to a benzimidazole ring, is believed to be responsible for its distinct clinical activity.

Experimental Protocols for Synthesis

Several synthetic routes for bendamustine have been reported. A common approach involves the following key steps:

Step 1: Synthesis of an Intermediate Amine A typical starting material is 2,4-dinitroaniline, which undergoes a series of reactions to introduce the methyl group and reduce one of the nitro groups to an amine.

-

Reaction: N-methylation of 2,4-dinitroaniline followed by selective reduction of the ortho-nitro group.

-

Procedure: 2,4-dinitroaniline is reacted with a methylating agent. The resulting N-methyl-2,4-dinitroaniline is then selectively reduced, for example, using sodium sulfide, to yield N1-methyl-4-nitro-1,2-phenylenediamine.

Step 2: Formation of the Benzimidazole Ring The resulting diamine is then cyclized to form the core benzimidazole structure.

-

Reaction: Condensation of the diamine with a dicarboxylic acid or its derivative.

-

Procedure: The N1-methyl-4-nitro-1,2-phenylenediamine is reacted with glutaric acid or a derivative, such as its anhydride, in the presence of a dehydrating agent like polyphosphoric acid, to form the benzimidazole ring.

Step 3: Reduction of the Remaining Nitro Group The nitro group on the benzimidazole ring is reduced to an amine.

-

Reaction: Catalytic hydrogenation or reduction with a metal in acidic media.

-

Procedure: The nitro-substituted benzimidazole intermediate is reduced, for instance, using hydrogen gas with a palladium catalyst, to yield the corresponding amino-benzimidazole.

Step 4: Alkylation of the Amino Group The key bis(2-chloroethyl)amino moiety is introduced.

-

Reaction: The amino group is reacted with an alkylating agent such as 2-chloroethanol, followed by chlorination.

-

Procedure: The amino-benzimidazole is reacted with an excess of 2-chloroethanol. The resulting dihydroxy intermediate is then treated with a chlorinating agent like thionyl chloride to produce the final bendamustine molecule.

Step 5: Purification and Salt Formation The final product is purified and converted to its hydrochloride salt.

-

Procedure: Bendamustine is purified by recrystallization. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Mechanism of Action

Bendamustine's cytotoxicity is attributed to its bifunctional nature, acting as both an alkylating agent and a potential purine analog.

-

Alkylation: The nitrogen mustard group of bendamustine forms covalent bonds with electron-rich sites on DNA, leading to the formation of inter- and intra-strand cross-links. This DNA damage inhibits DNA replication and transcription, ultimately triggering cell death.

-

Purine Analog-like Activity: The benzimidazole ring of bendamustine resembles a purine nucleoside. While the exact contribution of this moiety is not fully elucidated, it is thought to confer unique properties to the molecule, potentially influencing its uptake and interaction with DNA repair pathways, and distinguishing it from other alkylating agents.

Bendamustine-induced DNA damage activates several signaling pathways, leading to cell cycle arrest and apoptosis.

Signaling Pathways

Experimental Protocols for Mechanism of Action Studies

Cell Viability Assay (MTT Assay)

-

Purpose: To determine the cytotoxic effect of bendamustine on cancer cell lines and to calculate the IC50 (half-maximal inhibitory concentration) value.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of bendamustine for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50.

-

DNA Damage Assay (Comet Assay)

-

Purpose: To detect DNA single- and double-strand breaks in individual cells following treatment with bendamustine.

-

Procedure:

-

Treat cells with bendamustine for the desired time.

-

Embed the cells in a low-melting-point agarose on a microscope slide.

-

Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.

-

Subject the slides to electrophoresis. Damaged DNA (with breaks) will migrate out of the nucleus, forming a "comet tail."

-

Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

-

Quantitative Data

In Vitro Cytotoxicity of Bendamustine

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay | Reference |

| Various | Adult T-cell Leukemia/Lymphoma | 44.9 ± 25.0 (mean) | 72 | MTT | [1] |

| Various | Mantle Cell Lymphoma | 21.1 ± 16.2 (mean) | 72 | MTT | [1] |

| Various | Diffuse Large B-cell/Burkitt Lymphoma | 47.5 ± 26.8 (mean) | 72 | MTT | [1] |

| Various | Multiple Myeloma | 44.8 ± 22.5 (mean) | 72 | MTT | [1] |

| THP-1 | Acute Monocytic Leukemia | ~25-50 | 24 | Not Specified | [2] |

| MDA-MB-231 | Breast Cancer | Dose-dependent decrease in viability | Not Specified | Alamar Blue | [3] |

Note: IC50 values can vary depending on the specific experimental conditions.

Human Pharmacokinetics of Bendamustine

| Parameter | Value | Patient Population | Reference |

| Dose | 120 mg/m² | Relapsed/Refractory Indolent B-cell NHL or MCL | [4] |

| Cmax | 8.6 ± 4.5 µg/mL | Relapsed/Refractory Indolent B-cell NHL or MCL | [4] |

| t½ (half-life) | ~40 minutes | Relapsed/Refractory Malignancy | [5] |

| AUC | 10.2 ± 5.8 µg·h/mL | Relapsed/Refractory Indolent B-cell NHL or MCL | [4] |

| Clearance | 24.1 ± 13.3 L/h | Relapsed/Refractory Indolent B-cell NHL or MCL | [4] |

| Volume of Distribution (Vz) | 16.7 ± 8.7 L | Relapsed/Refractory Indolent B-cell NHL or MCL | [4] |

Clinical Trials and Efficacy

Bendamustine, often in combination with rituximab (BR), has demonstrated significant efficacy in the treatment of indolent NHL and CLL.

Key Clinical Trial Results

| Trial / Study | Patient Population | Treatment Arms | Key Findings | Reference |

| StiL NHL-1 | First-line Indolent NHL and MCL | Bendamustine-Rituximab (BR) vs. R-CHOP | BR showed significantly longer progression-free survival (PFS) than R-CHOP. | [6] |

| BRIGHT Study | First-line Indolent NHL and MCL | BR vs. R-CHOP or R-CVP | BR was non-inferior to standard therapies in terms of complete response rate, with a different safety profile. | [7] |

| Multicenter Study | Rituximab-Refractory Indolent B-cell NHL | Bendamustine monotherapy | Overall Response Rate (ORR) of 75%; Median Duration of Response (DOR) of 9.2 months. | [8] |

| Retrospective Study | First-line CLL | Bendamustine-Rituximab (BR) | ORR of 86.4%, with a complete remission rate of 28%. | [9] |

Conclusion

Bendamustine represents a unique chemotherapeutic agent with a rich history spanning from its initial synthesis in East Germany to its current role as a key treatment for hematological malignancies worldwide. Its distinct chemical structure, combining an alkylating group with a purine analog-like moiety, results in a multifaceted mechanism of action that differentiates it from conventional alkylating agents. This is characterized by the induction of durable and extensive DNA damage, activation of specific DNA repair pathways, and the triggering of multiple cell death mechanisms. The extensive preclinical and clinical research summarized in this guide has established bendamustine as an effective and relatively well-tolerated therapeutic option, particularly in combination with other agents like rituximab. Further research into its unique molecular interactions will continue to inform its optimal use in oncology.

References